molecular formula C10H17N3O4S B1666920 Betanidine sulfate CAS No. 114-85-2

Betanidine sulfate

Número de catálogo B1666920
Número CAS: 114-85-2
Peso molecular: 275.33 g/mol
Clave InChI: WDLCALUKNKNIDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betanidine sulfate, also known as Bethanidine sulfate, is a guanidinium antihypertensive agent . It acts by blocking adrenergic transmission . The precise mode of action is not clear . It has a molecular formula of C20H32N6O4S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/2C10H15N3.H2O4S/c2*1-11-10 (12-2)13-8-9-6-4-3-5-7-9;1-5 (2,3)4/h2*3-7H,8H2,1-2H3, (H2,11,12,13); (H2,1,2,3,4) . The canonical SMILES representation is: CNC (=NC)NCC1=CC=CC=C1.CNC (=NC)NCC1=CC=CC=C1.OS (=O) (=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.6 g/mol . The compound’s physical and chemical properties include a density of 1.0±0.1 g/cm3, a boiling point of 264.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 114.0±25.4 °C .

Aplicaciones Científicas De Investigación

1. Variability of Spontaneous and Exercise-Induced Ventricular Arrhythmias

Betanidine sulfate, in its form as quinidine sulfate, has been evaluated for its effects on heart rhythm disorders. In a study by Shapiro, Park, and Koch (1982), a randomized double-blind crossover trial assessed the effects of acebutolol and sustained release quinidine sulfate in volunteers with frequent premature ventricular complexes. The study found that quinidine sulfate had equal suppressant effects on these complexes compared to acebutolol, highlighting its potential use in managing certain heart rhythm disorders (Shapiro, Park, & Koch, 1982).

2. Prophylaxis of Arrhythmias in Acute Myocardial Infarction

Another significant application of quinidine sulfate is in the prevention of cardiac arrhythmias post-acute myocardial infarction. Bleifeld, Effert, and Bloomfield (1971) conducted a prospective controlled clinical trial, demonstrating a reduction in ventricular and supraventricular premature contractions with quinidine treatment. This underscores its role in managing arrhythmias following a myocardial infarction (Bleifeld, Effert, & Bloomfield, 1971).

3. Treatment of Benign Auricular Fibrillation

Quinidine sulfate has also been effective in treating auricular fibrillation. Sokolow (1939) reported a case where quinidine sulfate restored sinus rhythm and reduced embolic phenomena in a patient with benign auricular fibrillation. This highlights its therapeutic potential in specific types of atrial fibrillation (Sokolow, 1939).

4. Antiarrhythmic Actions in Primary Ventricular Fibrillation

In the context of ventricular fibrillation, a study by Benditt, Benson, Dunnigan, Kriett, Pritzker, and Bacaner (1984) explored the antiarrhythmic actions of bethanidine sulfate, a chemical analog of bretylium tosylate, in patients with life-threatening ventricular tachycardia. They found that bethanidine sulfate prevented inducible ventricular tachyarrhythmias in a significant proportion of patients, suggesting its potential application in high-risk cardiac arrest scenarios (Benditt et al., 1984).

Mecanismo De Acción

Betanidine sulfate, a guanidine derivative, is a peripherally acting antiadrenergic agent which primarily acts as an alpha2a adrenergic agonist . It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

Propiedades

IUPAC Name

1-benzyl-2,3-dimethylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLCALUKNKNIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114-85-2
Record name Guanidine, N,N′-dimethyl-N′′-(phenylmethyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzanidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-2,3-dimethylguanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Betanidine sulfate
Reactant of Route 2
Reactant of Route 2
Betanidine sulfate
Reactant of Route 3
Betanidine sulfate
Reactant of Route 4
Betanidine sulfate
Reactant of Route 5
Reactant of Route 5
Betanidine sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Betanidine sulfate

Q & A

Q1: What is the primary mechanism of action of Bethanidine sulfate?

A1: Bethanidine sulfate acts as an adrenergic neuron blocking agent. [, ] It primarily functions by inhibiting the release of norepinephrine, a neurotransmitter, from peripheral sympathetic nerve endings. [] This leads to a decrease in sympathetic nervous system activity.

Q2: How does the mechanism of Bethanidine sulfate differ from that of guanethidine sulfate?

A2: While both Bethanidine sulfate and guanethidine sulfate are adrenergic neuron blocking agents, Bethanidine sulfate does not deplete tissue catecholamine stores, unlike guanethidine sulfate. []

Q3: What are the downstream effects of Bethanidine sulfate's action on the sympathetic nervous system?

A3: Bethanidine sulfate's inhibition of norepinephrine release leads to a decrease in sympathetic tone, resulting in:

  • Lowered blood pressure: Primarily orthostatic hypotension, meaning the drop in blood pressure is more pronounced upon standing. []
  • Increased heart rate: This effect might be attributed to reflex tachycardia caused by the drop in blood pressure. []
  • Enhanced atrioventricular nodal function: This could also be a reflex response to decreased sympathetic tone. []
  • Prolonged atrial refractoriness: This effect is more pronounced in neonates compared to adults. [, ]

Q4: Does Bethanidine sulfate affect the parasympathetic nervous system?

A4: In therapeutic doses, Bethanidine sulfate does not have a significant impact on the parasympathetic nervous system. [] Therefore, it generally doesn't cause side effects like diarrhea or parotid pain, which are associated with parasympathetic inhibition.

Q5: How does Bethanidine sulfate affect the heart's electrophysiology, particularly in the context of ischemia?

A5: Studies in canine models have shown that Bethanidine sulfate can exacerbate ischemia-induced conduction delays in the heart, potentially leading to ventricular arrhythmias. [] This is in contrast to bretylium tosylate, which did not demonstrate such effects in the same study.

Q6: What are the electrophysiological effects of Bethanidine sulfate on cardiac cells?

A6: In studies on canine cardiac Purkinje fibers and ventricular muscle cells, Bethanidine sulfate:

  • Decreased the maximal rate of depolarization (MRD). []
  • Decreased the overshoot of phase 0 of the action potential. []
  • Did not significantly affect the maximum diastolic potential (MDP) or action potential duration (APD). []
  • Increased the rate of normal and abnormal automaticity in Purkinje fibers. []

Q7: How does Bethanidine sulfate interact with ion channels in cardiac cells?

A7: Bethanidine sulfate has been shown to:

  • Increase inward fast Na+ currents (INa) and inward slow calcium currents (ICa) when applied extracellularly. []
  • Block INa when introduced intracellularly. []
  • Decrease outward K+ currents (IK) when applied extracellularly. []

Q8: How is Bethanidine sulfate absorbed and metabolized in the body?

A8: Unlike its analog guanethidine, Bethanidine sulfate is well-absorbed from the gastrointestinal tract. [] Its effective oral and parenteral doses are similar. [] Information about its specific metabolic pathways is limited in the provided research papers.

Q9: How long does it take for Bethanidine sulfate to exert its hypotensive effect and how long does the effect last?

A9: The hypotensive action of Bethanidine sulfate typically begins within 1-2 hours of administration, peaks in 4-5 hours, and lasts for approximately 12 hours. []

Q10: What are the potential drug interactions with Bethanidine sulfate?

A10: The research indicates the following drug interactions:

  • Tricyclic antidepressants (e.g., desipramine, protriptyline): These drugs can antagonize the antihypertensive effects of Bethanidine sulfate. []
  • Ornade (combination medication containing phenylpropanolamine): A case report suggests that Ornade can antagonize the hypotensive action of Bethanidine sulfate, potentially due to the sympathomimetic effects of phenylpropanolamine. []

Q11: Can Bethanidine sulfate be used safely with diuretics?

A12: While diuretics are often used concurrently with antihypertensives, they can potentiate the hypotensive effects of Bethanidine sulfate, similar to their interaction with other antihypertensive agents. [, ] Therefore, careful monitoring of blood pressure is crucial when combining these medications.

Q12: What are the common side effects of Bethanidine sulfate?

A13: The most common side effect of Bethanidine sulfate is orthostatic hypotension, which can manifest as dizziness or lightheadedness upon standing. [, , ] Other reported side effects include:

  • Nausea and vomiting []
  • Flushing []
  • Blood pressure elevation []
  • Impotence []
  • Failure of ejaculation []

Q13: Is there a risk of withdrawal syndrome upon discontinuation of Bethanidine sulfate?

A14: While less common than with some other antihypertensive classes, withdrawal syndromes have been reported after stopping Bethanidine sulfate. [] Symptoms are usually mild, such as nervousness, tachycardia, headache, and nausea, and typically occur 36-72 hours after cessation. []

Q14: Are there any specific contraindications for Bethanidine sulfate use?

A14: While not explicitly stated in the provided research, contraindications for Bethanidine sulfate likely include known hypersensitivity to the drug and conditions where a sudden drop in blood pressure could be dangerous, such as severe coronary artery disease.

Q15: Has Bethanidine sulfate shown potential for treating cardiac arrhythmias?

A16: While initially investigated for its potential antiarrhythmic properties, particularly in ventricular tachycardia and fibrillation, research yielded mixed results. [, , , , , , ] Some studies reported effectiveness in suppressing these arrhythmias [, , , , ], while others found it to be ineffective or even proarrhythmic, particularly in the setting of ischemia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.